molecular formula C17H20BClN2O3 B1520550 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester CAS No. 1073354-22-9

4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester

Cat. No.: B1520550
CAS No.: 1073354-22-9
M. Wt: 346.6 g/mol
InChI Key: YXXPVSCUVOPQBT-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a benzyloxy group, a chloro substituent, and a dioxaborolane moiety. It is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Scientific Research Applications

4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.

Future Directions

The future research directions for this compound would likely depend on its properties and potential applications. For example, if it shows promise as a medicinal compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in biological systems .

Mechanism of Action

    Boronic Acids and Esters

    Boronic acids and their esters are widely used in organic chemistry, particularly in Suzuki-Miyaura coupling . This reaction is used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds. The boronic ester group in the compound (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is likely involved in such reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions.

    Chlorination: The chloro substituent is introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Dioxaborolane Moiety: The dioxaborolane group is introduced through a reaction with pinacol borane.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Coupling Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions.

    Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted pyrimidines.

    Coupling: Formation of biaryl compounds.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and biological interactions. Its structural features enable it to participate in a wide range of reactions, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-chloro-4-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BClN2O3/c1-16(2)17(3,4)24-18(23-16)13-10-20-15(19)21-14(13)22-11-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXPVSCUVOPQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2OCC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660640
Record name 4-(Benzyloxy)-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073354-22-9
Record name 2-Chloro-4-(phenylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073354-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzyloxy)-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1073354-22-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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